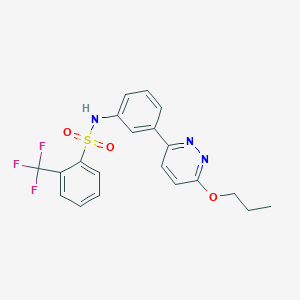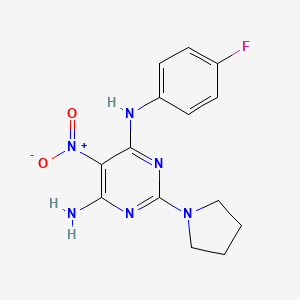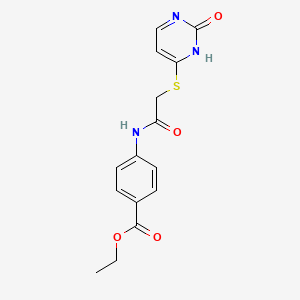![molecular formula C25H24N4O4 B11256594 1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11256594.png)
1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an appropriate isocyanate with an amine.
Substitution Reactions: The ethoxyphenyl and pyrido[1,2-A]pyrimidinyl groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea
- 1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]thiourea
Uniqueness
1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds. Its ethoxyphenyl and pyrido[1,2-A]pyrimidinyl groups may contribute to its specificity and potency in various applications.
Properties
Molecular Formula |
C25H24N4O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-[(8-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]urea |
InChI |
InChI=1S/C25H24N4O4/c1-3-32-21-9-7-18(8-10-21)27-25(31)28-19-5-4-6-22(14-19)33-16-20-15-24(30)29-12-11-17(2)13-23(29)26-20/h4-15H,3,16H2,1-2H3,(H2,27,28,31) |
InChI Key |
WQHXGPJYFIPYII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OCC3=CC(=O)N4C=CC(=CC4=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11256516.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11256529.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11256539.png)

![N-(2-ethoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256551.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11256572.png)
![1-cyclopropyl-5,7-dimethyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11256580.png)

![N-(4-bromo-2-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256587.png)
![3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B11256595.png)


![N-(2,4-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256612.png)
![3-((3-methylbenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11256617.png)
